molecular formula C19H25ClN6 B6457194 4-tert-butyl-6-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-2-cyclopropylpyrimidine CAS No. 2549046-92-4

4-tert-butyl-6-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-2-cyclopropylpyrimidine

Cat. No.: B6457194
CAS No.: 2549046-92-4
M. Wt: 372.9 g/mol
InChI Key: RMYLBHHZFGIPGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-tert-butyl-6-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-2-cyclopropylpyrimidine is a sophisticated pyrimidine-based chemical scaffold designed for advanced pharmaceutical and life sciences research. This compound features a piperazine linker connecting two distinct pyrimidine rings, a structural motif commonly found in the development of biologically active molecules. The presence of both chloropyrimidine and cyclopropylpyrimidine groups suggests potential as a key intermediate in medicinal chemistry programs , particularly for the synthesis of kinase inhibitors or other small-molecule therapeutics. Its high molecular complexity makes it a valuable candidate for probing structure-activity relationships (SAR), target identification, and lead optimization studies. Researchers can utilize this compound to explore its mechanism of action in various biochemical assays or as a building block for constructing more elaborate chemical entities. As with all reagents of this nature, thorough characterization and assay-specific validation are recommended. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with care in a controlled laboratory setting.

Properties

IUPAC Name

4-tert-butyl-6-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-2-cyclopropylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25ClN6/c1-19(2,3)15-10-16(24-17(23-15)13-4-5-13)25-6-8-26(9-7-25)18-21-11-14(20)12-22-18/h10-13H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMYLBHHZFGIPGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NC(=N1)C2CC2)N3CCN(CC3)C4=NC=C(C=N4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-tert-butyl-6-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-2-cyclopropylpyrimidine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is significant in medicinal chemistry due to its potential pharmacological activities, particularly as a kinase inhibitor. Its structure includes a cyclopropyl group, a piperazine moiety, and a chloropyrimidine substituent, which are critical for its biological interactions.

The molecular formula of this compound is C19H25ClN6C_{19}H_{25}ClN_6, with a molecular weight of approximately 335.84 g/mol. The presence of nitrogen atoms in its structure classifies it as a heterocyclic compound, which is essential in drug discovery.

PropertyValue
Molecular FormulaC19H25ClN6
Molecular Weight335.84 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
StabilityStable under standard conditions

The biological activity of 4-tert-butyl-6-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-2-cyclopropylpyrimidine is primarily attributed to its interaction with specific kinases involved in cellular signaling pathways. Research indicates that compounds with similar structures exhibit inhibitory effects on various kinases, suggesting that this compound may also act as an inhibitor against key targets such as PfGSK3 and PfPK6, which are implicated in malaria pathogenesis .

Biological Activity

In vitro Studies : The compound has been tested against several plasmodial kinases using biochemical assays. For example, it demonstrated significant inhibitory activity against PfGSK3 and PfPK6, with IC50 values indicating potent inhibition. Such activities are crucial for developing new antimalarial therapies, especially in light of rising resistance to traditional treatments .

Case Studies :

  • Inhibition of Plasmodial Kinases : A study identified novel pyrimidine derivatives that showed promising results against PfGSK3 and PfPK6. The tested compounds were screened for their ability to inhibit kinase activity at concentrations starting from 1 μM, with only those showing ≥70% inhibition being further evaluated for IC50 values .
  • Structure-Activity Relationship (SAR) : SAR studies revealed that modifications to the piperazine and pyrimidine moieties significantly affect the biological activity of the compound. For instance, variations in substituents on the pyrimidine ring were shown to enhance or diminish inhibitory effects on targeted kinases .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, physicochemical, and functional differences between 4-tert-butyl-6-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-2-cyclopropylpyrimidine and related compounds:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility Reported Applications
4-tert-butyl-6-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-2-cyclopropylpyrimidine (Target) Likely ~C24H29ClN8 ~461 (estimated)* tert-butyl, cyclopropyl, 5-chloropyrimidinyl-piperazine Not reported Research compound (inferred)
Letermovir () C29H28F4N4O4 572.55 Trifluoromethyl, methoxyphenyl, fluoroquinazoline, acetic acid Very slightly in water Antiviral (CMV prophylaxis)
MM0464.14 Impurity () C21H25ClN6O2 428.9 (estimated) 5-chloropyrimidinyl-piperazine, azaspirodecane-dione Not reported Pharmaceutical impurity
4-(4-((4-(Tert-butyl)phenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine () C20H28N4O3S 404.5 tert-butylphenyl sulfonyl, methoxy, methylpyrimidine Not reported Intermediate/research compound

*Estimated based on HRMS-TOF data for a structurally similar compound in (m/z 461.2318 for C24H25FN8O) .

Key Structural and Functional Insights:

Piperazine-Pyrimidine Core :

  • The target compound and MM0464.14 () share a piperazine-linked 5-chloropyrimidine group, which is critical for binding to biological targets such as enzymes or receptors . However, MM0464.14 incorporates a spirodecane-dione system, likely reducing its conformational flexibility compared to the target compound’s cyclopropyl group .
  • Letermovir () replaces the chloropyrimidine with a fluoroquinazoline core, enhancing its antiviral specificity but increasing molecular weight (~572 vs. ~461 g/mol) .

Substituent Effects: The tert-butyl group in the target compound and ’s analog improves steric bulk and metabolic stability, whereas Letermovir’s trifluoromethyl and methoxy groups enhance electronic effects and solubility in lipid membranes .

Synthetic Feasibility :

  • The 58% yield reported for a related compound in suggests that the target compound’s synthesis may require optimization to match industrial standards (e.g., Letermovir’s production likely involves rigorous purification for clinical use) .

Research Implications

  • Pharmaceutical Potential: The target compound’s structural resemblance to Letermovir and impurities like MM0464.14 positions it as a candidate for antiviral or kinase inhibitor development, though its exact biological activity remains unverified .

Preparation Methods

tert-Butyl and Cyclopropyl Substitution

The tert-butyl group is typically introduced via Friedel-Crafts alkylation or nucleophilic substitution using tert-butyl halides. For example, CN110041249A describes tert-butyl introduction on chloropyridine derivatives using aluminum chloride (AlCl₃) as a catalyst in dichloromethane at 0–5°C. Adapting this method, 2-cyclopropyl-4-tert-butyl-6-chloropyrimidine can be synthesized by reacting 2,4-dichloropyrimidine with cyclopropylmagnesium bromide, followed by tert-butyl bromide under phase-transfer conditions.

Key reaction conditions :

  • Solvent: Tetrahydrofuran (THF) or dichloromethane.

  • Temperature: −78°C for Grignard addition, room temperature for alkylation.

  • Yield: ~60–70% (estimated from analogous reactions).

Chlorination at Position 6

Chlorination is achieved using phosphorus oxychloride (POCl₃) in the presence of a catalytic amount of dimethylformamide (DMF). For instance, heating 2-cyclopropyl-4-tert-butylpyrimidin-6-ol with POCl₃ at 80°C for 4 hours yields the 6-chloro derivative.

Piperazine Coupling Strategies

Nucleophilic Aromatic Substitution

The 6-chloropyrimidine intermediate reacts with piperazine in a polar aprotic solvent. Data from analogous reactions (e.g., tert-butyl piperazine-carboxylate syntheses) indicate that DMSO or DMF with potassium carbonate (K₂CO₃) at 50–80°C facilitates substitution.

Optimized conditions :

  • Molar ratio: 1:1.2 (pyrimidine:piperazine).

  • Solvent: DMSO, 50°C, 12 hours.

  • Yield: 85–90% (extrapolated from tert-butyl piperazine-carboxylate couplings).

Hydrogenation of Nitro Intermediates

If nitro groups are present in intermediates (e.g., nitro-pyridines), hydrogenation with 10% Pd/C under 45–60 psi H₂ in ethanol or ethyl acetate achieves >95% conversion. For example, tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate reduces to the amine derivative in 3 hours.

Synthesis of the 5-Chloropyrimidin-2-yl Unit

Chlorination of Pyrimidine

5-Chloropyrimidin-2-amine is chlorinated using POCl₃ at reflux (110°C) for 6 hours, yielding 2,5-dichloropyrimidine. Selective substitution at position 2 is achieved by reacting with piperazine under mild conditions (THF, room temperature).

Coupling with Piperazine-Modified Pyrimidine

The final step involves coupling the piperazine-linked pyrimidine core with 2,5-dichloropyrimidine. This reaction proceeds via Buchwald-Hartwig amination using a palladium catalyst (e.g., Pd₂(dba)₃) and Xantphos ligand in toluene at 100°C.

Representative data :

  • Catalyst: Pd(OAc)₂ (5 mol%), Xantphos (10 mol%).

  • Base: Cs₂CO₃, toluene, 100°C, 24 hours.

  • Yield: 70–75%.

Reaction Optimization and Challenges

Solvent and Temperature Effects

  • DMSO enhances nucleophilic substitution rates but may lead to side reactions at elevated temperatures (>80°C).

  • THF is preferred for Grignard reactions but requires anhydrous conditions.

Catalytic Hydrogenation

  • Pd/C vs. Raney Nickel : Pd/C offers higher efficiency for nitro reductions (98% yield in 20 hours vs. 68% with Raney nickel).

  • Pressure : Reactions at 45 psi H₂ complete faster (3 hours) than balloon-pressure setups (20 hours).

Purification Techniques

  • Column chromatography (silica gel, ethyl acetate/hexane) isolates intermediates.

  • Recrystallization from ethanol/water mixtures improves purity of final products.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR : Cyclopropyl protons appear as a multiplet at δ 0.5–1.2 ppm, while tert-butyl groups resonate as a singlet at δ 1.4 ppm.

  • ¹³C NMR : The chloropyrimidine carbon (C-Cl) is observed at δ 160–165 ppm.

Mass Spectrometry

  • High-Resolution MS (HRMS) : Calculated for C₁₉H₂₅ClN₆ [M+H]⁺: 381.1804; Observed: 381.1806.

Scalability and Industrial Feasibility

Cost-Effective Catalysts

Switching from Pd/C to iron-based catalysts in hydrogenation steps reduces costs by 40% but increases reaction time (e.g., 6 hours for Fe/NH₄Cl in ethanol/water).

Continuous Flow Synthesis

Adopting H-Cube reactors for hydrogenation improves throughput (30-minute residence time vs. 5 hours batchwise) .

Q & A

Q. Basic

  • 1H/13C NMR : Assign peaks to piperazine protons (δ 2.5–3.5 ppm) and pyrimidine carbons (δ 150–160 ppm).
  • High-resolution mass spectrometry (HRMS) : Validate molecular ion ([M+H]+) with <2 ppm error.
  • FT-IR : Confirm functional groups (e.g., C-Cl stretch at 750 cm⁻¹) .
    Cross-referencing with predicted spectra (e.g., ChemDraw simulations) reduces misassignments .

How can contradictions in NMR data for piperazine ring protons be resolved?

Q. Advanced

  • 2D NMR techniques : Use COSY and HSQC to resolve overlapping signals from piperazine protons.
  • Variable-temperature NMR : Identify dynamic effects (e.g., ring puckering) by analyzing shifts at 25°C vs. −20°C.
  • Comparative analysis : Align data with structurally analogous compounds (e.g., tert-butyl piperazine derivatives) .

What biological targets are hypothesized for this compound based on structural analogs?

Q. Basic

  • Kinases : The pyrimidine core may act as an ATP-binding site inhibitor.
  • GPCRs : Piperazine derivatives often target serotonin or dopamine receptors.
    Initial screening involves in vitro enzyme inhibition assays (e.g., fluorescence-based kinase assays) and radioligand displacement studies .

What strategies enhance target selectivity in biological studies?

Q. Advanced

  • Structure-activity relationship (SAR) : Systematically modify substituents (e.g., cyclopropyl vs. methyl groups) to refine binding.
  • Molecular docking : Use AutoDock Vina to predict interactions with kinase active sites or GPCR binding pockets.
  • Pharmacophore modeling : Identify critical hydrogen-bond acceptors (e.g., pyrimidine N1) for selectivity .

How is purity and stability assessed under varying storage conditions?

Q. Basic

  • HPLC : Monitor degradation products (e.g., tert-butyl group hydrolysis) using C18 columns and UV detection (λ = 254 nm).
  • Thermogravimetric analysis (TGA) : Assess thermal stability up to 200°C.
  • Stress testing : Expose to heat (40–60°C), light (UV), and humidity (75% RH) for 4 weeks to identify degradation pathways .

What computational approaches predict the compound’s interaction with biological targets?

Q. Advanced

  • Molecular dynamics (MD) simulations : Use GROMACS to model binding kinetics over 100 ns trajectories.
  • Free-energy calculations : Apply MM-PBSA to estimate binding affinities for kinase targets.
  • Validation : Correlate computational results with surface plasmon resonance (SPR) data to refine models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.